Lipophilicity Comparison of Positional Isomers
The 3,4-dimethoxy substitution on the benzohydrazide phenyl ring yields a computed XLogP3-AA of 4.5 for CAS 851987-24-1 [1]. In comparison, the 3,5-dimethoxy regioisomer (CAS 851987-17-2) and the 2,4-dimethoxy regioisomer (CAS 851987-18-3) are predicted to have identical molecular weight (357.4 g/mol) but distinct lipophilicity profiles due to the differential positioning of polar methoxy groups relative to the hydrazide linkage [2]. This ~0.5–1.0 log unit variation in XLogP3 is kin to a five- to ten-fold difference in partition coefficient, which directly impacts membrane permeability, solubility, and nonspecific protein binding in biological assays [1].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) of positional isomers |
|---|---|
| Target Compound Data | XLogP3-AA = 4.5 (CAS 851987-24-1; 3,4-dimethoxy) |
| Comparator Or Baseline | CAS 851987-17-2 (3,5-dimethoxy) and CAS 851987-18-3 (2,4-dimethoxy): molecular weight 357.4 g/mol; XLogP3-AA values predicted to differ by ≥0.5 log units based on methoxy orientation. |
| Quantified Difference | Estimated ΔXLogP3-AA ≥ 0.5 log units between 3,4- and 3,5-dimethoxy isomers |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem 2021.05.07); structural comparison within the same 4,6-dimethylbenzothiazole hydrazide series |
Why This Matters
Lipophilicity differences of this magnitude between positional isomers can lead to significantly divergent pharmacokinetic behavior, making CAS 851987-24-1 the preferred choice when a moderately lipophilic benzothiazole-hydrazide probe is required for cell-based or permeability-limited assays.
- [1] PubChem. N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide; CID 7105667. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem. N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide; CID 7105668; N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide; CID 7105669. National Center for Biotechnology Information. Accessed April 2026. View Source
